molecular formula C9H10ClNO4 B2558394 4-(Aminomethyl)benzene-1,2-dicarboxylic acid hydrochloride CAS No. 2247107-32-8

4-(Aminomethyl)benzene-1,2-dicarboxylic acid hydrochloride

Cat. No.: B2558394
CAS No.: 2247107-32-8
M. Wt: 231.63
InChI Key: IGIXXNUZFBXJMC-UHFFFAOYSA-N
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Description

4-(Aminomethyl)benzene-1,2-dicarboxylic acid hydrochloride is a chemical compound with the molecular formula C9H10ClNO4 and a molecular weight of 231.6 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)benzene-1,2-dicarboxylic acid hydrochloride typically involves the reaction of 4-(Aminomethyl)benzene-1,2-dicarboxylic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize waste. The process is carefully monitored to maintain the desired quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)benzene-1,2-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

4-(Aminomethyl)benzene-1,2-dicarboxylic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)benzene-1,2-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Phthalic acid (1,2-benzenedicarboxylic acid): Similar in structure but lacks the aminomethyl group.

    Isophthalic acid (1,3-benzenedicarboxylic acid): Differently positioned carboxylic groups.

    Terephthalic acid (1,4-benzenedicarboxylic acid): Carboxylic groups positioned opposite each other.

Uniqueness

4-(Aminomethyl)benzene-1,2-dicarboxylic acid hydrochloride is unique due to the presence of the aminomethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .

Properties

IUPAC Name

4-(aminomethyl)phthalic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4.ClH/c10-4-5-1-2-6(8(11)12)7(3-5)9(13)14;/h1-3H,4,10H2,(H,11,12)(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIXXNUZFBXJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)C(=O)O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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